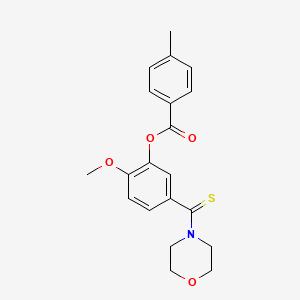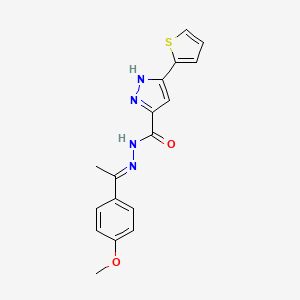![molecular formula C23H26N4O3 B11664719 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664719.png)
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxy-methoxyphenyl group, and a methylpropylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
- 4-Hydroxy-3-methoxyphenyl β-D-glucopyranoside
Uniqueness
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C23H26N4O3 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-14(2)11-16-5-7-17(8-6-16)19-13-20(26-25-19)23(29)27-24-15(3)18-9-10-21(28)22(12-18)30-4/h5-10,12-14,28H,11H2,1-4H3,(H,25,26)(H,27,29)/b24-15+ |
Clave InChI |
ADFXBWFWWSOPEM-BUVRLJJBSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11664645.png)
![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11664653.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11664663.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664666.png)

![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)
![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11664687.png)
![2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide](/img/structure/B11664689.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)

![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
